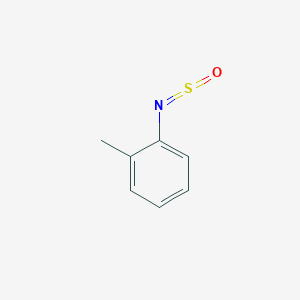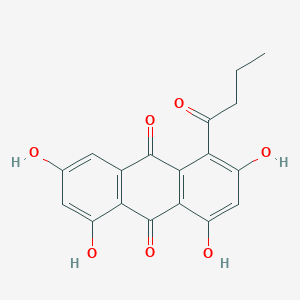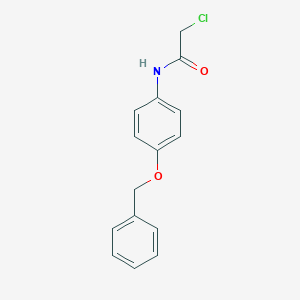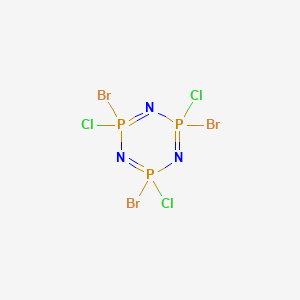
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro- is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as TATP and is a highly explosive substance. However, recent studies have shown that TATP has other potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of TATP is not well understood. However, studies have shown that TATP inhibits the growth of bacteria and cancer cells. TATP is believed to work by disrupting the metabolic pathways of cells, leading to cell death.
Biochemische Und Physiologische Effekte
TATP has been shown to have both biochemical and physiological effects. Biochemically, TATP has been shown to inhibit the growth of bacteria and cancer cells. Physiologically, TATP has been shown to have anti-inflammatory properties and can reduce pain and swelling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TATP in lab experiments is its ease of synthesis. TATP can be synthesized in a laboratory using relatively simple equipment and procedures. However, TATP is a highly explosive substance and must be handled with extreme care. Additionally, TATP is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on TATP. One potential direction is the development of TATP-based drugs for the treatment of bacterial infections and cancer. Another direction is the study of TATP's potential applications in the field of materials science. TATP has unique properties that could make it useful in the development of new materials for electronics and other applications.
Conclusion:
In conclusion, TATP is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. TATP has been extensively studied for its potential applications in various fields of research, including medicine and materials science. Further studies are needed to fully understand TATP's potential applications and limitations.
Synthesemethoden
The synthesis of TATP involves the reaction between acetone and hydrogen peroxide in the presence of an acid catalyst. The reaction produces TATP as a white crystalline solid with a melting point of 114°C. The synthesis process is relatively simple and can be carried out in a laboratory.
Wissenschaftliche Forschungsanwendungen
TATP has been extensively studied for its potential applications in various fields of research. One of the most promising applications of TATP is in the field of medicine. Studies have shown that TATP has antimicrobial properties and can be used to treat bacterial infections. TATP has also been studied for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
16032-52-3 |
|---|---|
Produktname |
1,3,5,2,4,6-Triazatriphosphorine, 2,4,6-tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro- |
Molekularformel |
Br3Cl3N3P3 |
Molekulargewicht |
481 g/mol |
IUPAC-Name |
2,4,6-tribromo-2,4,6-trichloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br3Cl3N3P3/c1-10(4)7-11(2,5)9-12(3,6)8-10 |
InChI-Schlüssel |
IQZOEXNRIFPZGP-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Cl)Br)(Cl)Br)(Cl)Br |
Kanonische SMILES |
N1=P(N=P(N=P1(Cl)Br)(Cl)Br)(Cl)Br |
Andere CAS-Nummern |
16032-52-3 |
Synonyme |
2,4,6-Tribromo-2,4,6-trichloro-2,2,4,4,6,6-hexahydro-1,3,5,2,4,6-triazatriphosphorine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




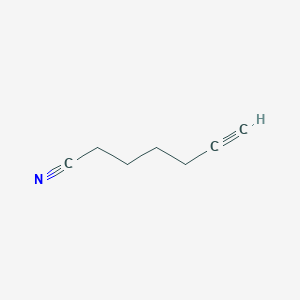


![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
